molecular formula C54H58N3O10S- B1665319 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid CAS No. 79568-96-0

1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid

Cat. No.: B1665319
CAS No.: 79568-96-0
M. Wt: 1101.4 g/mol
InChI Key: WYWHWJYZCHWMPC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid is a combination medication primarily used to treat severe diarrhea. Atropine sulfate is an anticholinergic agent, while difenoxin is an antidiarrheal agent. The combination is designed to leverage the antidiarrheal effects of difenoxin while using atropine sulfate to discourage abuse due to its unpleasant side effects at higher doses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of atropine sulfate involves the extraction of atropine from plants like Atropa belladonna, followed by its conversion to the sulfate salt. Difenoxin is synthesized from diphenoxylate, which is a synthetic opioid derivative. The synthesis of diphenoxylate involves the reaction of pethidine with various reagents to produce the desired compound .

Industrial Production Methods

Industrial production of atropine sulfate and difenoxin involves large-scale chemical synthesis and purification processes. High-performance liquid chromatography (HPLC) is often used to ensure the purity and correct dosage of the final product .

Chemical Reactions Analysis

Types of Reactions

Atropine sulfate and difenoxin undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of these compounds include acids, bases, and organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions are atropine sulfate and difenoxin hydrochloride, which are then combined to form the final medication .

Scientific Research Applications

1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid has several scientific research applications:

Comparison with Similar Compounds

Properties

CAS No.

79568-96-0

Molecular Formula

C54H58N3O10S-

Molecular Weight

1101.4 g/mol

IUPAC Name

1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid

InChI

InChI=1S/C28H28N2O2.2C17H23NO3.H2O4S/c29-22-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)18-21-30-19-16-27(17-20-30,26(31)32)23-10-4-1-5-11-23;2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h1-15H,16-21H2,(H,31,32);2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t;2*13-,14+,15?,16?;

InChI Key

WYWHWJYZCHWMPC-UHFFFAOYSA-M

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O

SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Atropine sulfate mixture with difenoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Reactant of Route 2
Reactant of Route 2
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Reactant of Route 3
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Reactant of Route 4
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Reactant of Route 5
Reactant of Route 5
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid
Reactant of Route 6
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid

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